molecular formula C10H8N6 B14319157 2-(2H-tetrazol-5-yl)quinolin-8-amine CAS No. 110683-25-5

2-(2H-tetrazol-5-yl)quinolin-8-amine

Cat. No.: B14319157
CAS No.: 110683-25-5
M. Wt: 212.21 g/mol
InChI Key: KIVXWNZVEUCNKQ-UHFFFAOYSA-N
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Description

2-(2H-tetrazol-5-yl)quinolin-8-amine is a heterocyclic compound that combines the structural features of quinoline and tetrazole Quinoline is a nitrogen-containing aromatic compound, while tetrazole is a five-membered ring containing four nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-tetrazol-5-yl)quinolin-8-amine typically involves the construction of the quinoline and tetrazole rings followed by their coupling. One common method involves the reaction of 8-aminoquinoline with sodium azide and triethyl orthoformate to form the tetrazole ring . The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process can be optimized for large-scale production by using efficient catalysts and reaction conditions that minimize by-products and maximize yield. For example, the use of stannic chloride or indium(III) chloride as catalysts in the cyclization reactions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2H-tetrazol-5-yl)quinolin-8-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or tetrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline or tetrazole derivatives .

Scientific Research Applications

2-(2H-tetrazol-5-yl)quinolin-8-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2H-tetrazol-5-yl)quinolin-8-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A nitrogen-containing aromatic compound with various biological activities.

    Tetrazole: A five-membered ring containing four nitrogen atoms, known for its stability and biological activity.

    Quinoxaline: A heterocyclic compound similar to quinoline but with two nitrogen atoms in the ring.

Uniqueness

2-(2H-tetrazol-5-yl)quinolin-8-amine is unique due to its combination of quinoline and tetrazole rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .

Properties

CAS No.

110683-25-5

Molecular Formula

C10H8N6

Molecular Weight

212.21 g/mol

IUPAC Name

2-(2H-tetrazol-5-yl)quinolin-8-amine

InChI

InChI=1S/C10H8N6/c11-7-3-1-2-6-4-5-8(12-9(6)7)10-13-15-16-14-10/h1-5H,11H2,(H,13,14,15,16)

InChI Key

KIVXWNZVEUCNKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)N=C(C=C2)C3=NNN=N3

Origin of Product

United States

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